Stereochemical Complexity: Additional Chiral Center Versus Des-Methyl Pyrrolidine Amino Alcohols
2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol possesses two stereocenters (pyrrolidine C2 and C3 positions), generating four possible stereoisomers, whereas the commonly available des-methyl analog 2-[methyl(pyrrolidin-3-yl)amino]ethanol (CAS 748766-92-9) contains only a single chiral center with two stereoisomers . This additional stereochemical dimension is critical in medicinal chemistry programs where the spatial orientation of the pyrrolidine substituents directly dictates target engagement. In the PRC2/EED inhibitor series published by Curtin et al., the (3R,4S) configuration of the dimethylamino pyrrolidine core was essential for nanomolar EED binding, with diastereomers showing strongly divergent activity [1].
| Evidence Dimension | Number of chiral centers / stereochemical permutations available for SAR exploration |
|---|---|
| Target Compound Data | 2 stereocenters (C2 and C3 of pyrrolidine), 4 possible stereoisomers (confirmed by distinct CAS numbers for enantiomeric and diastereomeric forms: 1935005-60-9, 1807921-02-3, 1808699-29-7) |
| Comparator Or Baseline | 2-[methyl(pyrrolidin-3-yl)amino]ethanol (des-methyl analog): 1 stereocenter (C3 only), 2 stereoisomers (CAS 748766-92-9 and 917357-86-9) |
| Quantified Difference | 2-fold increase in number of stereocenters; 2-fold increase in available stereoisomeric forms for biological evaluation |
| Conditions | Structural enumeration based on Cahn-Ingold-Prelog stereochemical analysis; relevance demonstrated in dimethylamino pyrrolidine EED inhibitor SAR studies (Bioorg Med Chem Lett, 2017) |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for programs where pyrrolidine chirality controls target affinity; the 2-methyl substituent doubles the stereochemical diversity available for hit-to-lead optimization compared to des-methyl analogs.
- [1] Curtin ML, Pliushchev MA, Li HQ, et al. SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorg Med Chem Lett. 2017;27(7):1576-1583. PDB 5U69 co-crystal structure confirms (3R,4S) configuration required for EED binding. View Source
